molecular formula C5H10O5 B12407418 Xylose-18O-1

Xylose-18O-1

Cat. No.: B12407418
M. Wt: 152.13 g/mol
InChI Key: PYMYPHUHKUWMLA-MZVJYYPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylose-18O-1 is a stable isotope-labeled form of xylose, a five-carbon aldose sugar. Xylose is a significant component of hemicellulose, which is found in plant cell walls. The 18O labeling in this compound is used for tracing and studying metabolic pathways, particularly in the context of xylose metabolism and its conversion into various biochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-18O-1 involves the incorporation of the 18O isotope into the xylose molecule. This can be achieved through enzymatic or chemical methods. One common approach is the use of xylose isomerase to convert glucose-18O-1 into this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of labeled water (H2^18O) in the hydrolysis of hemicellulose. The resulting xylose is then purified and labeled with the 18O isotope. This method ensures a high yield and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Xylose-18O-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Xylose-18O-1 has a wide range of applications in scientific research:

Mechanism of Action

Xylose-18O-1 exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, where it is reduced to xylitol and then oxidized to xylulose. Xylulose is further phosphorylated to xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Uniqueness: Xylose-18O-1 is unique due to its specific labeling with the 18O isotope, which allows for precise tracing and analysis of metabolic pathways. This makes it particularly valuable in research focused on understanding the detailed mechanisms of xylose metabolism and its industrial applications .

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.13 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentan(18O)al

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i6+2

InChI Key

PYMYPHUHKUWMLA-MZVJYYPBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=[18O])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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